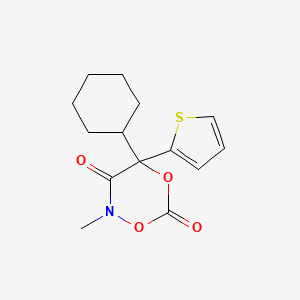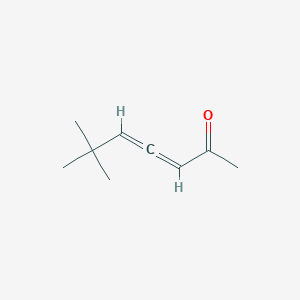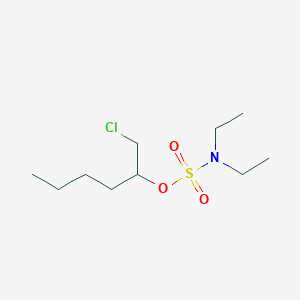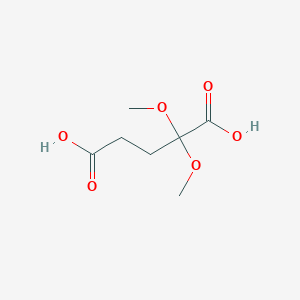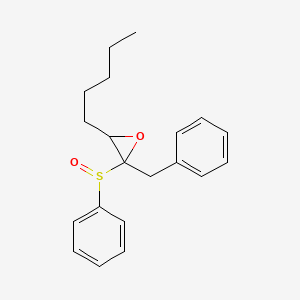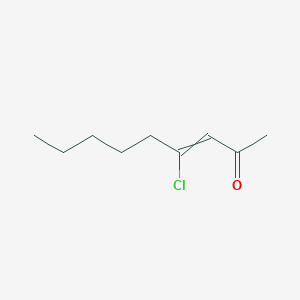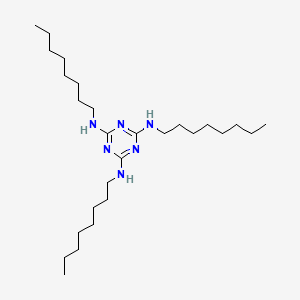
N~2~,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine is a triazine derivative characterized by the presence of three octyl groups attached to the nitrogen atoms of the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine typically involves the sequential substitution of the three chlorides of cyanuric chloride by octylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: Cyanuric chloride is reacted with octylamine in the presence of a base such as triethylamine.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution reaction.
Step 3: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N2,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistency and efficiency.
化学反应分析
Types of Reactions
N~2~,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
科学研究应用
N~2~,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Materials Science: It is utilized in the synthesis of advanced materials, such as nanoparticles and polymers, due to its ability to stabilize metal nanoparticles.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the production of specialty chemicals and as an additive in lubricants and coatings.
作用机制
The mechanism of action of N2,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine involves its ability to form stable complexes with metal ions. This property is crucial in catalysis, where the compound acts as a ligand to stabilize metal nanoparticles, facilitating various chemical reactions . The molecular targets and pathways involved depend on the specific application, such as the type of metal ion and the reaction conditions.
相似化合物的比较
Similar Compounds
N~2~,N~4~,N~6~-Tridodecyl-1,3,5-triazine-2,4,6-triamine: Similar in structure but with dodecyl groups instead of octyl groups.
N~2~,N~4~,N~6~-Tributyl-1,3,5-triazine-2,4,6-triamine: Contains butyl groups instead of octyl groups.
N~2~,N~4~,N~6~-Tris(4-aminophenyl)-1,3,5-triazine-2,4,6-triamine: Features aminophenyl groups, offering different chemical properties.
Uniqueness
N~2~,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and ability to stabilize metal nanoparticles. This makes it particularly valuable in catalysis and materials science applications.
属性
CAS 编号 |
95153-69-8 |
|---|---|
分子式 |
C27H54N6 |
分子量 |
462.8 g/mol |
IUPAC 名称 |
2-N,4-N,6-N-trioctyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H54N6/c1-4-7-10-13-16-19-22-28-25-31-26(29-23-20-17-14-11-8-5-2)33-27(32-25)30-24-21-18-15-12-9-6-3/h4-24H2,1-3H3,(H3,28,29,30,31,32,33) |
InChI 键 |
UHEVJSMOFHIYID-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCNC1=NC(=NC(=N1)NCCCCCCCC)NCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
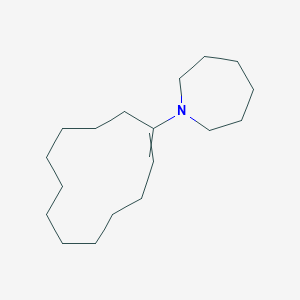
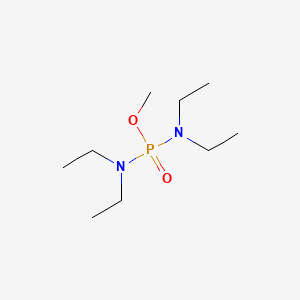
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
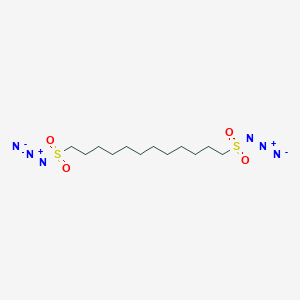
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
